molecular formula C31H21Cl2FN4O4S B11789253 (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide

(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide

Cat. No.: B11789253
M. Wt: 635.5 g/mol
InChI Key: YPJRQIDNSLCMCA-SVBPBHIXSA-N
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Description

(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide is a complex organic compound featuring multiple functional groups, including benzo[d]thiazole, dichlorophenyl, and fluorobenzyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole derivative, followed by the introduction of the dichlorophenyl and fluorobenzyl groups. The final step involves the formation of the oxirane ring and the dicarboxamide linkage under controlled conditions. Specific reagents and catalysts are used at each step to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

(2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to downstream effects on cellular processes, such as signal transduction, gene expression, or metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2S,3S)-N2-(4-(Benzo[d]thiazol-2-ylcarbamoyl)phenyl)-N3-(3,4-dichlorophenyl)-N2-(4-fluorobenzyl)oxirane-2,3-dicarboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C31H21Cl2FN4O4S

Molecular Weight

635.5 g/mol

IUPAC Name

(2S,3S)-2-N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]-3-N-(3,4-dichlorophenyl)-2-N-[(4-fluorophenyl)methyl]oxirane-2,3-dicarboxamide

InChI

InChI=1S/C31H21Cl2FN4O4S/c32-22-14-11-20(15-23(22)33)35-29(40)26-27(42-26)30(41)38(16-17-5-9-19(34)10-6-17)21-12-7-18(8-13-21)28(39)37-31-36-24-3-1-2-4-25(24)43-31/h1-15,26-27H,16H2,(H,35,40)(H,36,37,39)/t26-,27-/m0/s1

InChI Key

YPJRQIDNSLCMCA-SVBPBHIXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)[C@@H]5[C@H](O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)N(CC4=CC=C(C=C4)F)C(=O)C5C(O5)C(=O)NC6=CC(=C(C=C6)Cl)Cl

Origin of Product

United States

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